Punicalin

Description

Overview of Punicalin and Related Ellagitannins

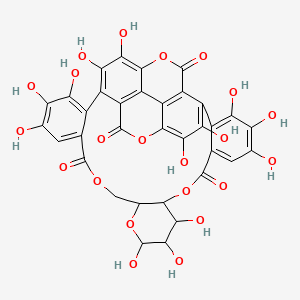

This compound is a hydrolyzable tannin, a subclass of tannins characterized by a carbohydrate core esterified with phenolic acids. Specifically, this compound is an ellagitannin, distinguished by the presence of one or more hexahydroxydiphenoyl (HHDP) units attached to a glucopyranose core mdpi.comnih.gov. The HHDP group is formed biosynthetically through the oxidative C-C bond formation between neighboring galloyl groups in galloylglucoses nih.gov. Upon hydrolysis, ellagitannins like this compound liberate ellagic acid mdpi.comnih.gov.

This compound is structurally related to other ellagitannins found in the same plant sources, notably punicalagin (B30970). Punicalagin is a larger molecule that can be hydrolyzed to this compound and ellagic acid, while this compound can be further hydrolyzed to ellagic acid researchgate.net. These compounds, along with gallagic acid, are considered building blocks of more complex ellagitannins wikipedia.org. The structural diversity of ellagitannins arises from variations in the position, stereochemistry, and frequency of HHDP units, the degree of galloylation, and the anomeric stereochemistry of the sugar residues mdpi.com. Ellagitannins can be classified as monomeric, dimeric, oligomeric, polymeric, or C-glycosidic based on the number of glucose units in their structure mdpi.com.

This compound has the molecular formula C34H22O22 and a molecular weight of 782.5 g/mol nih.govcenmed.com. It is soluble in water thegoodscentscompany.com. This compound is also known by synonyms such as 4,6-Gallagyl-D-glucose nih.gov.

Significance of this compound in Phytochemical Research

The significance of this compound in phytochemical research stems from its presence in plants known for their traditional uses and potential biological activities. This compound is notably found in the pomegranate (Punica granatum), particularly in the peel and husk, which are rich sources of polyphenolic compounds ontosight.aitaylorandfrancis.comnih.govresearchgate.netacs.orghindustanuniv.ac.in. It is also isolated from the leaves of Terminalia catappa L. cenmed.com.

Studies explore the structural characteristics of this compound, including its unique arrangement of glucose and gallic acid units, and its specific stereochemistry ontosight.ai. Understanding these structural features is considered crucial for developing methods to isolate and purify this compound from natural sources or for chemical synthesis ontosight.ai.

Scope and Objectives of this compound Research Investigations

The scope of this compound research investigations in academic settings is primarily focused on understanding its fundamental chemical and biological properties. Key objectives include:

Structural Elucidation and Characterization: Detailed analysis of the chemical structure of this compound, including its isomeric forms if applicable, and confirmation of its identity using spectroscopic and chromatographic techniques jst.go.jp.

Isolation and Purification Methods: Development and optimization of methods for extracting and purifying this compound from various plant sources to obtain material for further study ontosight.aigoogle.com. This includes exploring different extraction techniques and chromatographic methods google.com.

In Vitro Biological Activity Studies: Investigating the biological activities of isolated this compound in controlled laboratory settings. This includes studying its antioxidant potential, enzyme inhibition capabilities (such as carbonic anhydrase inhibition thegoodscentscompany.com or protein disulfide isomerase inhibition mdpi.com), and interactions with cellular components or pathways ontosight.aimdpi.commdpi.com. Research also explores its effects on specific biological processes at a molecular or cellular level, such as its impact on inflammatory markers or cellular responses in research models researchgate.netmdpi.commdpi.comnih.gov.

Structure-Activity Relationship Studies: Comparing the activities of this compound with those of related ellagitannins like punicalagin and ellagic acid to understand how structural differences influence biological effects researchgate.netmdpi.comnih.gov.

Occurrence and Distribution: Analyzing the presence and concentration of this compound in different parts of plants and in various plant species, as well as how factors like cultivar or growing conditions might affect its levels hindustanuniv.ac.in.

Hydrolysis and Metabolism Studies: Investigating how this compound is hydrolyzed in vitro or transformed in research models, for example, its degradation to ellagic acid researchgate.net.

The overarching objective of these investigations is to build a comprehensive scientific understanding of this compound as a phytochemical, contributing to the broader knowledge of plant natural products and their potential interactions with biological systems.

Here is a data table summarizing some key properties and sources of this compound based on the search results:

| Property | Value | Source(s) |

| Molecular Formula | C34H22O22 | nih.gov, cenmed.com |

| Molecular Weight | 782.5 g/mol | nih.gov, cenmed.com |

| PubChem CID | 5388496 or 92131301 | nih.gov, innexscientific.com, thegoodscentscompany.com |

| CAS Number | 65995-64-4 | nih.gov, innexscientific.com, thegoodscentscompany.com |

| Solubility | Soluble in water (3213 mg/L @ 25 °C est.) | thegoodscentscompany.com |

| Primary Plant Source | Punica granatum (Pomegranate) | ontosight.ai, taylorandfrancis.com, nih.gov, researchgate.net, acs.org, hindustanuniv.ac.in |

| Other Plant Source | Terminalia catappa L. | cenmed.com |

| Classification | Ellagitannin, Hydrolyzable Tannin | thegoodscentscompany.com, ontosight.ai, mdpi.com |

Here is a data table highlighting some research findings related to this compound's studied activities:

| Studied Activity/Interaction | Notes | Source(s) |

| Carbonic Anhydrase Inhibitor | Highly active in vitro. | thegoodscentscompany.com |

| Antioxidant Activity | Strong activity observed in research. | thegoodscentscompany.com, ontosight.ai, researchgate.net, nih.gov, acs.org, hindustanuniv.ac.in |

| Anti-inflammatory Activity | Activity noted in research models. Can inhibit levels of certain cytokines in vitro. | cenmed.com, ontosight.ai, mdpi.com |

| Anti-HBV Activity | Reported as an anti-hepatitis B virus agent in research. | cenmed.com |

| Anti-glycation Effects | Shown to suppress AGE formation in vitro and in a mouse model. | taylorandfrancis.com |

| Enzyme Inhibition | Inhibits PDIA3 and, to a lesser extent, PDIA1 in research studies. Shows higher selectivity for PDIA3. | mdpi.com |

| Cell Proliferation | Non-cytotoxic concentrations significantly inhibited proliferation in human PBMCs in vitro. | mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHIEHIKNWLKFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Distribution of Punicalin

Presence in Punica granatum (Pomegranate) Varieties and Tissues

Punica granatum, commonly known as pomegranate, is a primary source of punicalin. wikipedia.orgontosight.aivitabase.com This compound, along with other ellagitannins like punicalagin (B30970), contributes significantly to the fruit's beneficial properties. vitabase.com

Distribution in Fruit Pericarp, Mesocarp, Arils, and Juice

This compound is distributed throughout different parts of the pomegranate fruit, although its concentration varies depending on the tissue. The fruit pericarp (peel) and mesocarp are particularly rich in hydrolysable tannins, including this compound. citrech.itresearchgate.net While punicalagin is often the most abundant ellagitannin in the pericarp, this compound is also present. nih.govresearchgate.netjst.go.jpimrpress.com Studies have shown that the peel extract contains a high level of beneficial substances, including this compound. researchgate.netresearchgate.net

Research indicates that this compound is present in pomegranate juice, although the main phenolic compounds in the juice are typically anthocyanins. researchgate.netnih.govekb.eg The arils, the edible fleshy parts of the fruit, also contain hydrolysed tannins, such as this compound, though the peel and mesocarp generally have higher concentrations of these compounds. citrech.itresearchgate.netnih.gov

Quantitative analysis of phenolic compounds in different pomegranate fruit parts has revealed varying concentrations of this compound. For instance, one study reported the presence of this compound in pomegranate peel extract at a concentration of 30.41 ± 0.11 mg/g dry weight. imrpress.com

Identification in Pomegranate Leaves, Bark, and Heartwood

Beyond the fruit, this compound has also been identified in other vegetative tissues of the pomegranate plant, including the leaves, bark, and heartwood. wikipedia.orgekb.egtaylorandfrancis.comescholarship.orgnih.govwikipedia.orgresearchgate.netresearchgate.net

Pomegranate leaves contain tannins, including this compound, although punicalagins and punicalins are reported to be present at negligible levels compared to other major hydrolysable tannins like granatins A and B in leaves. ekb.egescholarship.org

The bark of Punica granatum is another source of this compound. jst.go.jpresearchgate.netresearchgate.net Historically, stem barks have been utilized and are known to contain ellagitannins. escholarship.org

The dense inner part of the pomegranate tree trunk, the heartwood, also contains this compound along with other ellagitannins and related compounds such as galloylthis compound and galloylpunicacortein D. escholarship.orgresearchgate.netresearchgate.net

Occurrence of this compound in Other Plant Species (e.g., Terminalia spp.)

While prominently found in Punica granatum, this compound is not exclusive to this species. It has been reported to occur in other plant genera, notably Terminalia. wikipedia.orgvitabase.comtaylorandfrancis.comwikipedia.orgchemfaces.comnih.govnih.gov

This compound can be found in the leaves of Terminalia catappa, a plant traditionally used for treating various ailments. wikipedia.orgchemfaces.comnih.govwikipedia.org The presence of tannins like this compound and punicalagin in Terminalia species supports the chemotaxonomic relationship between the Punicaceae and Combretaceae families. nih.gov

Other Terminalia species have also been found to contain this compound. For example, this compound and 2-O-galloylthis compound have been isolated from the leaves of Terminalia triflora. chemfaces.com

The presence of this compound in various Terminalia species highlights its broader distribution within the plant kingdom beyond the well-known pomegranate source.

Table 1: Distribution of this compound in Punica granatum Tissues

| Tissue | Presence of this compound | Notes |

| Pericarp | Yes | Rich source of hydrolysable tannins, including this compound. citrech.itresearchgate.netresearchgate.net |

| Mesocarp | Yes | Contains hydrolysable tannins. citrech.itresearchgate.net |

| Arils | Yes | Contain hydrolysed tannins, lower concentration than peel/mesocarp. researchgate.netnih.gov |

| Juice | Yes | Contains tannins and phenols. researchgate.netekb.eg |

| Leaves | Yes | Present, but at negligible levels compared to other tannins. ekb.egescholarship.org |

| Bark | Yes | Contains ellagitannins, including this compound. jst.go.jpresearchgate.netresearchgate.net |

| Heartwood | Yes | Contains this compound and related compounds. escholarship.orgresearchgate.netresearchgate.net |

Table 2: Occurrence of this compound in Other Plant Species

| Species | Genus | Presence of this compound | Plant Part(s) Reported |

| Terminalia catappa | Terminalia | Yes | Leaves wikipedia.orgchemfaces.comnih.govwikipedia.org |

| Terminalia triflora | Terminalia | Yes | Leaves chemfaces.com |

| Combretum glutinosum | Combretum | Yes | Not specified wikipedia.org |

Detailed Research Findings:

Research has employed various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify this compound in plant extracts. citrech.itnih.govjst.go.jpekb.egresearchgate.netnih.govrasayanjournal.co.in These studies have confirmed the presence of this compound in different parts of the pomegranate fruit and tree, as well as in other plant species like Terminalia catappa and Terminalia triflora. wikipedia.orgcitrech.itjst.go.jpresearchgate.netresearchgate.netchemfaces.comnih.govnih.gov

Quantitative studies have provided data on the concentration of this compound in specific plant tissues. For instance, analysis of pomegranate peel extract showed a this compound content of 30.41 ± 0.11 mg/g dry weight in one study. imrpress.com The distribution of this compound and other phenolic compounds can vary significantly between different pomegranate cultivars and fruit parts. researchgate.netjst.go.jp

Studies on Terminalia species have also isolated and characterized this compound. For example, this compound isolated from Terminalia triflora leaves showed inhibitory activity against HIV-1 reverse transcriptase in a dose-dependent manner. chemfaces.com

The identification and quantification of this compound in these diverse plant sources underscore its natural prevalence as an ellagitannin.

Biosynthetic Pathways and Metabolic Precursors of Punicalin and Punicalagin

Elucidation of Proposed Shikimate Pathway Intermediates

The shikimate pathway is a crucial metabolic route in plants and microorganisms that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.gov This seven-step pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds, including the gallic acid required for punicalin formation. nih.govnih.govnih.govwikipedia.org It is estimated that in plants, a significant portion of photosynthetically fixed carbon, potentially over 30%, is channeled through this pathway. frontiersin.orgnih.gov

The shikimate pathway initiates with the condensation of two key intermediates from central carbon metabolism: Phosphoenolpyruvic acid (PEP) and D-Erythrose-4-Phosphate (E4P). nih.govoup.com PEP is a high-energy compound derived from the glycolytic pathway, while E4P is produced in the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The convergence of these two molecules marks the entry point of carbon from primary metabolism into the dedicated pathway for aromatic compound biosynthesis. nih.govnih.govrsc.org This initial reaction is a critical regulatory step, governing the total flow of carbon into the production of aromatic amino acids and numerous secondary metabolites. wikipedia.org

The first committed step of the shikimate pathway is the aldol (B89426) condensation of PEP and E4P, which yields a seven-carbon sugar phosphate known as 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP). nih.govfrontiersin.orgwikipedia.org This reaction forms a linear molecule that serves as the immediate precursor for the first carbocyclic intermediate of the pathway. wikipedia.org

Following its formation, DAHP is transformed into 3-dehydroquinate (B1236863) (DHQ). nih.govwikipedia.org This step involves an intramolecular cyclization of DAHP, which is a complex reaction that includes an oxidation, a β-elimination of the phosphate group, and a final intramolecular aldol condensation to close the ring. wikipedia.org The formation of DHQ establishes the cyclohexane (B81311) ring structure that is characteristic of the subsequent intermediates in the shikimate pathway. nih.gov

| Pathway Step | Precursor(s) | Product | Description |

| 1 | Phosphoenolpyruvate (PEP) + D-Erythrose-4-Phosphate (E4P) | 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP) | The initial condensation reaction that commits carbon to the shikimate pathway. nih.gov |

| 2 | 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP) | 3-Dehydroquinate (DHQ) | An intramolecular cyclization reaction that forms the first carbocyclic intermediate of the pathway. wikipedia.org |

Enzymatic Steps in Ellagitannin Biosynthesis

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymes. These catalysts guide the intermediates through the shikimate pathway and into the specialized branches of tannin biosynthesis.

The synthesis of DAHP from PEP and E4P is catalyzed by the enzyme 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate Synthase (DAHPS), also known as DHS. nsf.govresearchgate.net This enzyme acts as a crucial gatekeeper, controlling the entry of carbon into the shikimate pathway. nih.govnsf.gov In plants, the activity of DAHPS is subject to complex regulation, including transcriptional control and feedback inhibition, allowing the plant to modulate the production of aromatic compounds in response to developmental and environmental cues. wikipedia.orgresearchgate.netnih.gov

Once DAHP is formed, 3-Dehydroquinate Synthase (DHQS) catalyzes its conversion into 3-dehydroquinate. wikipedia.orgwikipedia.orgpatsnap.com This enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for an initial oxidation step, but the cofactor is regenerated during the reaction sequence, resulting in no net consumption. wikipedia.org

The subsequent steps are catalyzed in plants by a bifunctional enzyme, 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenase (DHD/SDH). nih.govresearchgate.net

3-Dehydroquinate Dehydratase (DHD) : This enzymatic domain catalyzes the dehydration (removal of a water molecule) of 3-dehydroquinate to form 3-dehydroshikimate. nih.govwikipedia.org This intermediate, 3-dehydroshikimate, is a critical branch point, as it can be directly converted to gallic acid, the fundamental building block of all hydrolyzable tannins, including this compound. researchgate.netfrontiersin.org

Shikimate Dehydrogenase (SDH) : This domain catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to produce shikimate, thus continuing the main pathway towards the aromatic amino acids. nih.gov

The biosynthesis of hydrolyzable tannins diverges from the main shikimate pathway with the formation of gallic acid. The subsequent steps involve the esterification of gallic acid to a glucose core.

UDP-Glucose:Gallate Glucosyltransferase (UGT) : The first committed step in hydrolyzable tannin biosynthesis is the formation of 1-O-galloyl-β-D-glucose, a compound more commonly known as β-glucogallin. utu.fi This reaction is catalyzed by a specific UDP-Glucose:Gallate Glucosyltransferase (UGT), which transfers a glucose moiety from the activated sugar donor, UDP-glucose, to gallic acid. frontiersin.orgmdpi.com β-glucogallin is not only the first intermediate but also serves as the primary activated galloyl donor for subsequent reactions. utu.finih.gov

β-Glucogallin O-Galloyltransferase (GALT) : Following the formation of β-glucogallin, further galloylation of the glucose core occurs. Enzymes such as β-Glucogallin O-Galloyltransferase (GALT) catalyze the transfer of galloyl groups from donor molecules (primarily β-glucogallin) to acceptor molecules (galloylglucose esters). utu.finih.gov Through a series of position-specific galloylation steps, this process leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), the pivotal precursor for both gallotannins and ellagitannins. nih.govutu.fi Ellagitannins like punicalagin (B30970) and this compound are then formed from pentagalloylglucose (B1669849) through intramolecular oxidative C-C coupling between adjacent galloyl groups, a reaction catalyzed by laccase-like phenol (B47542) oxidases. nih.govutu.fi

| Enzyme | Abbreviation | Substrate(s) | Product | Function in Pathway |

| 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate Synthase | DAHPS | PEP + E4P | DAHP | Catalyzes the first committed step of the shikimate pathway. researchgate.net |

| 3-Dehydroquinate Synthase | DHQS | DAHP | 3-Dehydroquinate | Cyclizes DAHP to form the first ring structure. wikipedia.org |

| 3-Dehydroquinate Dehydratase | DHD | 3-Dehydroquinate | 3-Dehydroshikimate | Forms the precursor to gallic acid. nih.govwikipedia.org |

| Shikimate Dehydrogenase | SDH | 3-Dehydroshikimate | Shikimate | Continues the pathway toward aromatic amino acids. nih.gov |

| UDP-Glucose:Gallate Glucosyltransferase | UGT | Gallic Acid + UDP-Glucose | β-Glucogallin | Catalyzes the first step in hydrolyzable tannin synthesis. frontiersin.orgmdpi.com |

| β-Glucogallin O-Galloyltransferase | GALT | β-Glucogallin + Galloylglucose Esters | Higher Galloylated Esters | Builds the pentagalloylglucose core. utu.finih.gov |

Pentagalloylglucose Oxygen Oxidoreductase (POR) Activity in Punicalagin Formation

The pivotal step in the formation of the ellagitannin structure of punicalagin from pentagalloylglucose is an oxidative coupling reaction. This reaction is catalyzed by the enzyme pentagalloylglucose oxygen oxidoreductase (POR). researchgate.net This enzyme facilitates the oxidative dehydrogenation and subsequent coupling of two galloyl groups on the pentagalloylglucose molecule. wikipedia.org This intramolecular C-C bond formation creates the characteristic hexahydroxydiphenoyl (HHDP) group, which defines ellagitannins and is a key structural feature of punicalagin. nih.gov Pentagalloylglucose is therefore considered the direct precursor in the biosynthesis of punicalagin and other ellagitannins. researchgate.netjst.go.jp

Interconversion and Hydrolysis Pathways of this compound and Punicalagin

Punicalagin and this compound are subject to interconversion and degradation through hydrolysis. Under certain conditions, such as in aqueous solutions or within the gastrointestinal tract, the larger punicalagin molecule can be hydrolyzed. nih.govacs.orgmdpi.com This process involves the cleavage of ester bonds, leading to the release of its constituent parts. nih.govacs.org

The initial hydrolysis of punicalagin yields two smaller molecules: this compound and a hexahydroxydiphenic acid (HHDP) moiety. nih.govacs.org this compound itself can then undergo further hydrolysis, breaking down into gallagic acid and glucose. nih.govacs.org This stepwise degradation highlights the relationship between these two prominent pomegranate ellagitannins.

Formation of Ellagic Acid and Gallic Acid as Degradation Products

The degradation of punicalagin and this compound ultimately leads to the formation of more stable, smaller phenolic compounds, primarily ellagic acid and gallic acid. researchgate.netnih.govresearchgate.net The hexahydroxydiphenic acid (HHDP) group released during the initial hydrolysis of punicalagin is unstable and spontaneously undergoes lactonization to form the more stable ellagic acid. nih.govacs.org Therefore, punicalagin is a major precursor of ellagic acid. nih.govmdpi.com

This compound, upon its own hydrolysis, yields gallagic acid. nih.govacs.org Gallic acid can also be produced through the hydrolysis of gallotannins, another class of tannins present in pomegranates. researchgate.net Both ellagic acid and gallic acid are thus considered significant degradation products of the complex ellagitannins found in pomegranates. nih.govresearchgate.net

Microbiota-Mediated Biotransformation to Urolithins

While some hydrolysis of ellagitannins like this compound and punicalagin can occur in the small intestine, their bioavailability is generally low. nih.govnih.gov The unabsorbed molecules travel to the colon, where they are extensively metabolized by the gut microbiota. nih.govnih.gov This microbial biotransformation converts ellagic acid, the hydrolysis product of punicalagin, into a series of metabolites known as urolithins. nih.govmdpi.comresearchgate.net

The transformation from ellagic acid to urolithins involves a sequence of microbial enzymatic reactions, including lactone-ring cleavage, decarboxylation, and progressive dehydroxylation. nih.govmdpi.com This process begins with the formation of pentahydroxy-urolithin and proceeds through various tetrahydroxy- and trihydroxy-intermediates (such as Urolithin C and Urolithin D) to ultimately produce dihydroxy-urolithins (like Urolithin A) and monohydroxy-urolithins (like Urolithin B). nih.govnih.gov

The specific urolithins produced can vary significantly between individuals, a difference attributed to variations in the composition of their gut microbiota. nih.gov This has led to the concept of "urolithin metabotypes," where individuals can be classified based on their ability to produce certain urolithins from ellagitannin consumption. researchgate.netmdpi.com

Advanced Methodologies for the Extraction and Isolation of Punicalin

Conventional Solvent-Based Extraction Techniques

Conventional solvent extraction remains a widely adopted method for the isolation of polyphenols, including punicalin, from plant materials. Its prevalence is attributed to its relative simplicity and cost-effectiveness. rsc.orgembrapa.br This method typically involves the immersion of ground plant material in a solvent or a mixture of solvents to facilitate the dissolution of the target compounds.

Maceration and Optimized Solvent Systems (e.g., Ethanol (B145695), Methanol (B129727), Water)

Maceration is a fundamental technique within conventional solvent extraction, involving the soaking of pulverized plant material in a solvent for a defined duration. rsc.orgembrapa.br The efficacy of maceration is highly dependent on the selection of the solvent and the specific extraction parameters employed. rsc.orgnih.gov

Numerous studies have evaluated different solvents and their combinations for extracting phenolic compounds, including this compound, from pomegranate peel. Common solvents utilized include water, ethanol, and methanol, as well as their aqueous mixtures, owing to their polarity and capacity to dissolve tannins. rsc.orgnih.govmdpi.com

Research findings suggest that the optimal solvent system varies based on the specific compounds targeted and the characteristics of the plant matrix. For instance, while methanol has been reported as an effective solvent for the extraction of total phenolics, aqueous ethanol mixtures, particularly those with approximately 50% ethanol, have demonstrated high extraction yields for polyphenols from pomegranate peel. rsc.orgnih.gov One study reported that a 50% ethanol-water mixture resulted in the highest extraction yield (16.28%) when compared to water, methanol, ethanol, and other ethanol-water ratios. nih.gov Another investigation indicated that 50% aqueous methanol provided a high extraction yield (37.33 ± 5.3%) and total phenolic content (625.525 ± 6.83 mg GAE/g). rsc.org

Beyond the solvent type, factors such as temperature, extraction time, and the solid-to-solvent ratio during maceration can also influence the yield of this compound and other phenolic compounds. rsc.orgnih.gov For example, increasing the concentration of ethanol in an ethanol-water mixture from 30% to 70% led to a 6.38% increase in extraction yield in one study. rsc.org

Soxhlet extraction, another conventional solvent-based technique, has also been utilized for the extraction of this compound and punicalagin (B30970) from pomegranate peel, employing solvents such as ethanol and methanol. embrapa.brrasayanjournal.co.inunibo.it This method involves a continuous process of extraction with a condensed solvent, which can result in higher extraction efficiency over time compared to simple maceration. embrapa.br

Green and Sustainable Extraction Technologies

In recent years, there has been a significant focus on the development and implementation of green and sustainable extraction technologies. These methods aim to address the drawbacks of conventional techniques, such as extended extraction times, substantial solvent usage, and potential environmental impact. rsc.orgnih.govacs.org These advanced technologies often employ less hazardous solvents, require lower energy input, and offer shorter processing durations. acs.org

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) leverages ultrasonic waves to enhance the extraction of compounds from plant materials. The cavitation phenomenon induced by ultrasound generates localized areas of high temperature and pressure, leading to the disruption of cell walls and improved mass transfer of target compounds into the solvent. frontiersin.orgresearchgate.net

UAE has been successfully applied to the extraction of polyphenols, including this compound and punicalagin, from pomegranate peel. nih.govnih.govresearchgate.neticar.gov.in Studies have demonstrated that UAE can significantly reduce the extraction time and increase the extraction yields when compared to conventional maceration. researchgate.netsld.cu

Optimizing UAE parameters, such as ultrasonic power, extraction time, solvent concentration, and solid-to-liquid ratio, is essential for maximizing the yield of this compound. One study reported that the highest yield of punicalagin (505.89 ± 1.73 mg/g DW) from pomegranate peel was achieved using UAE under specific conditions: 53% ethanol concentration, 1:25 w/v sample-to-liquid ratio, 757 W ultrasonic power, and a 25-minute extraction time. nih.gov Another study focusing on polyphenol extraction from Punica granatum fruit found that the optimal conditions for maximizing polyphenol content using UAE involved a 60-minute extraction time and a 50% alcoholic concentration. sld.cu

UAE can also be integrated with other techniques, such as dynamic maceration, to further improve the recovery of phenolic compounds. rsc.org Compared to conventional methods, UAE has shown notable improvements in the extraction yields of ellagitannins, including punicalins and punicalagins, with reported increases ranging from approximately 45% to 200%. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the intrinsic moisture within the plant matrix. This heating process leads to cell disruption and facilitates the release of the target compounds. nih.govacs.orgnih.gov MAE is recognized for its shorter extraction times and reduced solvent consumption in comparison to conventional techniques. researchgate.netnih.gov

MAE has been explored for the extraction of phenolic compounds, including this compound and punicalagin, from pomegranate peel. nih.govnih.govmdpi.com Research suggests that MAE can be more efficient than subcritical water extraction for the extraction of phenolics from pomegranate peel, resulting in extracts free from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

The effectiveness of MAE is influenced by parameters such as microwave power, extraction time, the type of solvent used, and the solid-to-solvent ratio. Studies have focused on optimizing these conditions to maximize the yield of phenolic compounds through MAE. mdpi.comnih.gov For instance, utilizing 50% ethanol as a solvent and applying lower microwave power has been found to be effective for extracting phenolic compounds, including this compound, from pomegranate peel. nih.gov Compared to conventional extraction methods, MAE has also demonstrated significant improvements in the extraction yields of ellagitannins. nih.gov While both UAE and MAE offer advantages over conventional methods, the differences in extraction efficiency between UAE and MAE have been reported to be relatively modest, with variations ranging from about 4% to 6% in some comparative studies on ellagitannin extraction. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to enhance the efficiency of solvent extraction. nih.govacs.orgmdpi.comnih.gov The application of high pressure maintains the solvent in a liquid state above its atmospheric boiling point, thereby increasing the solubility of compounds and improving mass transfer. researchgate.net

PLE is considered a green extraction technique due to its reduced solvent consumption and shorter extraction times compared to conventional methods. acs.orgmdpi.comnih.gov PLE has been applied to the extraction of various bioactive compounds, including this compound and punicalagin, from pomegranate peel. nih.govmdpi.comnih.govresearchgate.netmaqsurah.com

Studies have investigated the optimal parameters for PLE of phenolic compounds from pomegranate peel, such as temperature and the percentage of co-solvent (e.g., ethanol) in water. mdpi.comnih.gov One study exploring the PLE of pomegranate peel using a combination of pressurized water and ethanol determined that the optimal conditions for maximizing total phenolic content were a process temperature of 200 °C and 77% ethanol. mdpi.com However, this study noted that while PLE was effective for extracting total phenolic content, it did not enhance the recovery of punicalagin under the specific conditions tested. mdpi.comnih.gov

PLE can also be combined with other techniques, such as ultrasound, to further improve extraction efficiency. researchgate.net Despite its advantages as a green technology, PLE can involve a significant initial investment in equipment, which may impact its cost-effectiveness. maqsurah.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide (CO2), maintained above its critical temperature and pressure, as the extraction solvent. nih.govacs.org In this supercritical state, CO2 exhibits properties intermediate between those of a liquid and a gas, allowing it to diffuse through the plant matrix like a gas while dissolving compounds like a liquid. researchgate.net

SFE is considered a green technology due to the non-toxic and non-flammable nature of CO2, and its easy separation from the extracted compounds by simply reducing the pressure. researchgate.net While SFE with pure CO2 is primarily effective for extracting non-polar compounds, modifiers such as ethanol or water are often added to extract more polar compounds like this compound and punicalagin. researchgate.netresearcher.lifenih.gov

Studies have explored the application of SFE for the extraction of polar compounds, including punicalagins (which can be a source of this compound), from pomegranate pericarp. researchgate.netresearcher.lifenih.gov Optimizing SFE parameters, such as temperature, pressure, and the percentage and composition of the modifier, is crucial for achieving efficient extraction. researchgate.netresearcher.lifenih.gov One study optimizing SFE of polar compounds from pomegranate pericarp found that the optimal conditions for the recovery of ellagic acid and punicalagins included a temperature of 40 °C, 20% modifier composed of ethanol:water (80:20 v:v), and an extraction duration of 60 minutes, resulting in a yield of 19.59 mg/g of the targeted molecules. researchgate.netresearcher.life This study also compared SFE to UAE and observed that SFE led to a slight increase in the total compounds extracted under comparable conditions. nih.gov

SFE can also be integrated with pre-formulation processes, allowing for the direct recovery of extracts in a suitable solvent and eliminating the need for complete evaporation steps. researchgate.netresearcher.life

Data Tables

Here are some data tables summarizing findings from the reviewed literature regarding this compound extraction:

| Solvent System | Extraction Yield (%) | Source |

|---|---|---|

| 50% Ethanol:50% Water | 16.28 | nih.gov |

| Water | 5.74 | nih.gov |

| Methanol | 8.26 | rsc.org |

| Water | 5.90 | rsc.org |

| Ethanol | 1.55 | rsc.org |

| 50% Aqueous Methanol | 37.33 ± 5.3 | rsc.org |

| Parameter | Optimal Value | Yield (mg/g DW) | Source |

|---|---|---|---|

| Ethanol Concentration | 53% | 505.89 ± 1.73 | nih.gov |

| Sample-to-Liquid Ratio | 1:25 w/v | 505.89 ± 1.73 | nih.gov |

| Ultrasonic Power | 757 W | 505.89 ± 1.73 | nih.gov |

| Extraction Time | 25 min | 505.89 ± 1.73 | nih.gov |

| Extraction Technique | Relative Efficiency (Increase vs. Conventional) | Source |

|---|---|---|

| UAE | 45% to 200% increase | nih.gov |

| MAE | 45% to 200% increase | nih.gov |

| MAE vs. UAE | 4% to 6% difference | nih.gov |

| Parameter | Optimal Value | Yield (mg/g) | Source |

|---|---|---|---|

| Temperature | 40 °C | 19.59 | researchgate.netresearcher.life |

| Modifier Percentage | 20% | 19.59 | researchgate.netresearcher.life |

| Modifier Composition | EtOH:H2O 80:20 | 19.59 | researchgate.netresearcher.life |

| Extraction Duration | 60 min | 19.59 | researchgate.netresearcher.life |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is recognized as an advanced method that can enhance the efficiency of polyphenol extraction, including this compound and Punicalagin, from sources like pomegranate peel rsc.orgrsc.orgacs.org. This technique utilizes enzymes to break down plant cell walls, facilitating the release of intracellular compounds rsc.org. EAE has been reported to result in high extraction yields rsc.orgrsc.org.

Aqueous Ball Milling for Enhanced Yields

A simple and rapid method for recovering punicalagins from fresh pomegranate peel is aqueous ball milling unifi.itresearchgate.netnih.gov. This technique uses water as the sole solvent and operates at moderate temperatures and neutral pH unifi.itnih.gov. Studies have highlighted the effectiveness of aqueous ball milling, demonstrating its ability to extract significant amounts of phenolics, including punicalagin unifi.itresearchgate.net. One study reported extracting up to 11.7 g of phenolics, with 8.6–9.5 g being punicalagin, for every 100 g of dry peel using this method unifi.it. Aqueous ball milling has shown higher yields of punicalagins compared to conventional organic solvent ball milling and has been more rapid and efficient than ultrasound-assisted and Soxhlet extraction with methanol and aqueous buffer for total phenolics and punicalagin recovery researchgate.net. The punicalagin content in phenolic extracts obtained by aqueous ball milling can be significantly higher than in commercially available extracts researchgate.net.

Here is a summary of findings related to Aqueous Ball Milling:

| Method | Material Source | Solvent | Conditions | Yield (Phenolics) | Yield (Punicalagin) | Notes | Source |

| Aqueous Ball Milling | Fresh Pomegranate Peel | Water | pH 7, 40 °C, 10-30 min | Up to 11.7 g/100g dry peel | 8.6–9.5 g/100g dry peel | Rapid, efficient, water as sole solvent | unifi.it |

| Conventional Ball Milling | WPP | Organic Solvents (methanol, ethanol, acetone, ethyl acetate) | Not specified | 4–11 g/100g DW of WPP | 0.6–2.6 g | Lower recoveries compared to aqueous ball milling | researchgate.net |

Chromatographic Purification Strategies for this compound and Punicalagin

Following extraction, chromatographic methods are widely employed for the purification and isolation of this compound and Punicalagin from crude extracts rsc.orgrsc.orgnih.govgoogle.comgoogle.commdpi.com. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation google.comgoogle.commdpi.com.

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the purification of this compound and Punicalagin google.comrasayanjournal.co.in. Various stationary phases can be employed, including silica (B1680970) gel for initial isolation rasayanjournal.co.in. For purifying total pomegranate tannins (TPT), which contain punicalagin, adsorption onto a lipophilic column, such as Sephadex-Lipophilic LH-20, followed by elution with increasing amounts of methanol, is a reported approach google.comgoogle.com. This method can remove non-tannin components and yield concentrated TPT google.comcardiff.ac.uk. While effective for isolating pure samples for analytical purposes, Sephadex LH-20 column chromatography is not considered a rapid method for large-scale production escholarship.org. Other stationary phases like C-18, polyamides, and Diaion HP20 have also been used in column chromatography for isolating punicalagin researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, is a widely used and effective method for achieving high purity in the isolation of this compound and Punicalagin rsc.orgrsc.orggoogle.comthegoodscentscompany.comnih.govresearchgate.net. Semi-preparative HPLC with a reversed-phase C18 column and a linear gradient of methanol and trifluoroacetic acid (TFA) has been shown to be efficient for isolating high-purity punicalagin rsc.orggoogle.com. One study reported obtaining 23 mg of >99% pure punicalagin using this method from 20g of ground Punica granatum extract rsc.org. Another study using preparative HPLC achieved 98.05% purity for 81.7 mg of punicalagin from 300 mg of crude extract researchgate.net. HPLC-UV detection at specific wavelengths (e.g., 378 nm for punicalagins) is used for quantification google.comescholarship.org. HPLC is also used analytically to identify and confirm the presence and purity of isolated compounds like this compound and Punicalagin rasayanjournal.co.inescholarship.orgcitrech.it.

Here is a summary of HPLC purification results:

| Compound | Starting Material | HPLC Type | Mobile Phase | Purity | Amount Isolated | Notes | Source |

| Punicalagin | Crude Extract | Semi-preparative | Methanol and TFA gradient | >99% | 23 mg | From 20g ground Punica granatum extract | rsc.org |

| Punicalagin | Crude Extract | Preparative | 14% methanol in 0.1% TFA solution | 98.05% | 81.7 mg | From 300 mg crude extract | researchgate.net |

| Punicalagin | TPT | Analytical | Not specified | Not quantified | Not quantified | Used for identification and evaluation | google.comescholarship.org |

| This compound | Extract | Analytical | Not specified | Not quantified | Not quantified | Retention time analysis | rasayanjournal.co.in |

| Punicalagin | Extract | Analytical | Not specified | Not quantified | Not quantified | Retention time analysis | rasayanjournal.co.in |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a preparative separation technique that utilizes liquid-liquid partitioning rsc.orgresearchgate.net. It offers advantages such as low solvent usage, good reproducibility, and large loading capacity rsc.org. HSCCC has been used for the separation of phenolics from natural sources rsc.org. While relatively fewer studies have adopted HSCCC for this compound and Punicalagin purification compared to HPLC, it has shown similar effects in terms of purification rsc.orgrsc.orgrsc.orgresearchgate.net. One study successfully used preparative HSCCC to purify punicalagin from pomegranate husk, yielding 105 mg of punicalagin with over 92% purity from a 350 mg crude sample rsc.orgresearchgate.netnih.gov. Another study applied HSCCC for the preparative separation of this compound from pomegranate husk using a two-phase system of n-butyl alcohol–ethyl acetate (B1210297)–water (4:1:5, v/v/v), achieving a purity of over 96% for 13.1 mg of this compound from 100 mg of crude extract researchgate.net.

Here is a summary of HSCCC purification results:

| Compound | Material Source | Two-Phase System | Amount Separated | Amount Isolated | Purity | Source |

| Punicalagin | Pomegranate Husk | Butyl alcohol-TFA-water (100:1:100, v/v) | 350 mg crude extract | 105 mg | >92% | rsc.orgresearchgate.netnih.gov |

| This compound | Pomegranate Husk | n-butyl alcohol–ethyl acetate–water (4:1:5, v/v/v) | 100 mg crude extract | 13.1 mg | >96% | researchgate.net |

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is another preparative technique used for the efficient separation of organic compounds rsc.orgrsc.org. MPLC operates under pressure, allowing for the use of smaller particle sizes and a wider range of stationary phases compared to low-pressure liquid chromatography (LPLC) rsc.orgrsc.org. MPLC has been applied to the isolation of punicalagin from pomegranate husk, achieving high purity levels rsc.orgrsc.orgnih.govresearchgate.net. One study isolated punicalagin with 97.9% purity using MPLC rsc.orgrsc.orgnih.gov. Another study reported obtaining 339 mg of this compound at 95.9% purity in 40 minutes using MPLC with a mobile phase of 5% methanol and 0.1% TFA in water rsc.orgrsc.orgresearchgate.net. While fewer studies have adopted MPLC compared to HPLC, existing research indicates its efficacy in purifying this compound and Punicalagin rsc.orgrsc.org.

Here is a summary of MPLC purification results:

| Compound | Material Source | Mobile Phase | Amount Isolated | Purity | Time | Source |

| Punicalagin | Pomegranate Husk | Not specified | Not specified | 97.9% | Not specified | rsc.orgrsc.orgnih.gov |

| This compound | Pomegranate Husk | 5% methanol and 0.1% TFA in water | 339 mg | 95.9% | 40 min | rsc.orgrsc.orgresearchgate.net |

| Punicalagin Anomers | Pomegranate-Husk Polyphenols | Not specified | 39.40 ± 8.06 mg | >97.9% | Not specified | nih.gov |

Analytical Characterization and Quantification Techniques for Punicalin

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and determining the structure of punicalin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques, is a powerful tool for the structural elucidation of this compound. ¹H NMR spectra can reveal characteristic aromatic singlet resonances. For instance, studies on punicalagin (B30970) (a related ellagitannin) show that its anomers have distinct aromatic singlet resonances in the ¹H NMR spectrum researchgate.netnih.gov. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly useful for distinguishing between the α and β anomers nih.gov.

¹³C NMR spectroscopy provides information about the carbon skeleton. The presence of two anomeric carbons in the ¹³C NMR spectrum can indicate the presence of this compound anomers nih.govresearchgate.net. Chemical shifts of other carbons, such as those in the gallagyl and hexahydroxydiphenoyl moieties and the glucose core, are assigned by comparing with literature data and using 2D NMR techniques researchgate.net.

NMR analysis can also provide quantitative information about the relative amounts of this compound anomers and other metabolites in an extract mdpi.com.

Mass Spectrometry (MS), including Fast Atom Bombardment (FAB), HPLC-ESI-IT-MSn, and HPLC-QTOF-MS

Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that help confirm the structure of this compound. Various ionization techniques are employed.

Fast Atom Bombardment (FAB) MS is a soft ionization technique that was historically used for analyzing larger biomolecules like polypeptides libretexts.org. It involves bombarding a sample in a matrix with a beam of high-energy atoms, producing ions libretexts.orgtechnologynetworks.com. FAB-MS can provide molecular weight information for this compound.

HPLC coupled with Electrospray Ionization (ESI) and Ion Trap (IT) MS (HPLC-ESI-IT-MSn) or Quadrupole-Time-of-Flight (QTOF) MS (HPLC-QTOF-MS) are widely used for the analysis of polyphenols like this compound. ESI is a soft ionization technique suitable for polar and thermolabile compounds technologynetworks.com. In negative ion mode, this compound typically shows a deprotonated molecule ion [M-H]⁻ at m/z 781, corresponding to its molecular weight of 782.5 g/mol nih.govresearchgate.net. MSn experiments (sequential fragmentation) provide characteristic fragment ions that aid in structural confirmation by revealing the presence of constituent moieties like gallagic acid (m/z 601) and ellagic acid (m/z 301), which are observed as fragments of punicalagin nih.govresearchgate.net.

HPLC-QTOF-MS offers high mass accuracy and resolution, allowing for precise determination of elemental composition and differentiation of compounds with similar nominal masses nih.gov. This is particularly useful in analyzing complex plant extracts containing numerous related polyphenols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound. This technique measures the vibrations of bonds within chemical functional groups, generating a spectrum that serves as a molecular "fingerprint" geneticsmr.orgmdpi.com. FTIR analysis of pomegranate peel extracts, which contain this compound, reveals characteristic peaks corresponding to functional groups such as O-H (phenols), C=O (carbonyls), and C-O (ethers and phenols) geneticsmr.orgmdpi.comujecology.comresearchgate.net. These peaks help confirm the presence of the structural elements expected in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to detect compounds with chromophores, such as the aromatic rings present in this compound. This compound exhibits characteristic absorption maxima in the UV-Vis spectrum. Studies on punicalagin, which shares structural similarities with this compound, indicate absorption maxima around 218, 260, and 379 nm, characteristic of the gallagyl chromophore nih.gov. This compound isomers have also been tentatively identified based on their UV-Vis spectra with a maximum absorbance around 378 nm citrech.it. UV-Vis detection, particularly with a Diode Array Detector (DAD) or Photodiode Array (PDA), is commonly coupled with HPLC for identifying and quantifying this compound based on its spectral properties nih.govcitrech.itresearchgate.netresearchgate.netunifi.itnih.govresearchgate.net.

Chromatographic Quantification Methodologies

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from other compounds in a mixture and quantifying its amount.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, PDA)

HPLC is the predominant method for the quantification of this compound in various samples. It allows for the separation of this compound from other polyphenols and matrix components based on their differential interactions with the stationary and mobile phases.

Reverse-phase HPLC is commonly employed, often using C18 columns citrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.info. The mobile phase typically consists of a gradient system of water and an organic solvent (such as acetonitrile (B52724) or methanol), often acidified with a small percentage of an acid like phosphoric acid or formic acid to improve peak shape and separation of phenolic compounds citrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.info.

HPLC systems are frequently equipped with Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors nih.govcitrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.inforesearchgate.netmdpi.com. These detectors capture the full UV-Vis spectrum of eluting compounds, allowing for simultaneous detection and identification based on retention time and characteristic UV-Vis spectra nih.govcitrech.itresearchgate.netunifi.itnih.gov. For this compound, detection wavelengths around 254 nm or 370-378 nm are often used citrech.itresearchgate.netunifi.itd-nb.info.

Quantification is typically performed using external calibration curves prepared with known concentrations of a this compound standard researchgate.netdergipark.org.tr. The peak area or height of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration google.com. HPLC methods for this compound quantification have been developed and validated, demonstrating good precision, accuracy (recovery rates), and linearity over specific concentration ranges researchgate.netdergipark.org.trgoogle.com. Retention times for this compound can vary depending on the specific column and mobile phase conditions used researchgate.netrasayanjournal.co.in.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced evolution of traditional Thin-Layer Chromatography (TLC), offering enhanced separation efficiency, higher resolution, and improved sensitivity, making it well-suited for both qualitative and quantitative analysis forensicspedia.compharmacyjournal.iniipseries.orgijrrjournal.com. HPTLC is recognized as a suitable, rapid, accurate, reliable, and efficient analytical technique for the quantitative determination of active constituents in plant materials pharmacyjournal.iniipseries.orgresearchgate.net.

The fundamental principle of HPTLC involves the separation of components within a mixture based on their differential migration rates across a planar stationary phase forensicspedia.comijrrjournal.com. This migration is driven by the capillary action of a mobile phase as it moves through the stationary phase ijrrjournal.com. HPTLC plates are manufactured with high-quality adsorbent layers, typically silica (B1680970) gel, featuring finer and more uniform particles compared to traditional TLC plates, which contributes to better separations pharmacyjournal.inijrrjournal.com. Depending on the polarity of the analytes, either normal-phase (using a polar stationary phase like silica gel and a less polar mobile phase) or reversed-phase (using a non-polar stationary phase and a more polar mobile phase) HPTLC can be employed iipseries.orgijrrjournal.com. Given that this compound is a polar hydrolyzable tannin, specific mobile phase systems are required for effective separation. A solvent system comprising chloroform, ethyl acetate (B1210297), and formic acid in a ratio of 4:3:3 (v/v/v) has been successfully utilized for the analysis of punicalagin, a closely related ellagitannin, in pomegranate extracts, suggesting its potential applicability for this compound analysis researchgate.netscribd.com.

Sample application in HPTLC is typically automated, ensuring precise and reproducible deposition of samples and standards onto the plate as narrow bands, which is critical for achieving optimal resolution and reliable quantification clubdeccm.com. Chromatogram development occurs in controlled development chambers designed to maintain consistent conditions clubdeccm.com. Following development, the separated components are detected in situ using a densitometer or scanner pharmacyjournal.iniipseries.org. UV-Vis detection is commonly employed for compounds with chromophores, such as this compound. This compound exhibits characteristic UV absorbance maxima at 218, 260, and 379 nm, making UV densitometry a suitable detection method scielo.br. The densitometer scans the developed plate and measures the absorbance or fluorescence of the separated zones pharmacyjournal.iniipseries.org.

One of the key advantages of HPTLC for the analysis of natural products is its ability to simultaneously analyze multiple samples and standards on a single plate under identical conditions, which enhances efficiency and allows for direct comparison iipseries.org.

Standardization and External Calibration for Quantitative Analysis

Standardization of herbal materials and natural product extracts is a crucial aspect of quality control, ensuring consistency and purity researchgate.netukaazpublications.com. Quantitative analysis plays a vital role in this process by determining the precise amount of specific bioactive compounds like this compound present in a sample. In HPTLC, quantitative analysis is commonly performed using densitometry coupled with calibration methods forensicspedia.compharmacyjournal.iniipseries.org.

External calibration is a widely used approach for the quantitative determination of an analyte by HPTLC densitometry. This method involves the preparation of a series of standard solutions containing known concentrations of the target analyte, in this case, this compound unich.itchula.ac.th. These standard solutions, along with the prepared sample extracts, are applied to the same HPTLC plate iipseries.orgchula.ac.th.

After chromatographic separation and development of the plate, the spots corresponding to this compound in both the standards and the samples are scanned using a densitometer pharmacyjournal.iniipseries.org. The densitometer measures the response, typically the peak area or peak height, for each spot pharmacyjournal.iniipseries.org. A calibration curve is then constructed by plotting the measured peak areas or heights of the standard spots against their corresponding known concentrations chula.ac.th. The relationship between the response and concentration can be linear or non-linear, and the appropriate regression analysis is applied to establish the calibration model iipseries.org. The linearity of the method is typically assessed over a defined concentration range to ensure a proportional response unich.it.

Once the calibration curve is established, the concentration of this compound in the sample extracts is determined by measuring the peak response of the this compound spot in the sample chromatogram and interpolating this response onto the generated calibration curve forensicspedia.comresearchgate.net. Performing the analysis of both standards and samples on the same plate under identical chromatographic conditions helps to minimize variability and improves the accuracy and precision of the quantitative results iipseries.org. Validation of the quantitative HPTLC method includes evaluating parameters such as linearity, accuracy, and precision to confirm its reliability for the intended application unich.itchula.ac.th.

Preclinical Investigations of Punicalin S Biological Activities and Underlying Mechanisms

Molecular Mechanisms and Cellular Signaling Pathway Modulation

Punicalin has been shown to modulate several critical cellular signaling pathways, contributing to its observed biological effects. These pathways are involved in regulating processes such as inflammation, cell survival, proliferation, and antioxidant defense.

Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammatory responses. Preclinical investigations have demonstrated that this compound can effectively inhibit the activation of the NF-κB pathway. This inhibition has been observed in various models, including those of LPS-induced acute lung injury and breast cancer-associated osteolysis. This compound treatment inhibited the phosphorylation of key proteins in the NF-κB pathway, such as TAK1, IκB, and p65, thereby blocking its activation nih.govnih.gov. This mechanism contributes to this compound's anti-inflammatory properties nih.govnih.govresearchgate.netresearchgate.net. Studies have also suggested that this compound may suppress RANKL-mediated NF-κB activation by targeting IκBα binding during osteoclast formation frontiersin.org. The inhibitory effects of this compound on NF-κB signaling have been confirmed through methods like NF-κB luciferase reporter gene analysis frontiersin.org.

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Pathway Modulation

The PI3K/AKT/mTOR pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Research indicates that punicalagin (B30970), a related compound often studied alongside this compound, can suppress the activation of PI3K and AKT, subsequently inhibiting downstream signaling by mTOR acs.org. This modulation leads to reduced phosphorylation levels of key elements like mTOR, S6K, and 4EBP1, which can inhibit protein synthesis, cell growth, and cancer cell proliferation acs.org. Furthermore, by inhibiting AKT, punicalagin may promote the activation of proapoptotic proteins, increasing programmed cell death in cancer cells acs.org. Punicalagin has also been shown to increase tumor suppressors like PTEN to modulate cell proliferation and survival acs.org. The PI3K/AKT/mTOR pathway is closely related to the Nrf2/HO-1 pathway, and punicalagin's effects on Nrf2 nuclear translocation and HO-1 upregulation have been shown to be mediated via PI3K/Akt activation tandfonline.comnih.gov.

Nrf2/ARE/HO-1 Signaling Pathway Activation

The Nrf2/ARE/HO-1 pathway is a primary defense mechanism against oxidative stress. Punicalagin has been found to possess potent antioxidant activity largely mediated by the activation of the Nrf2 pathway acs.org. Through the nuclear translocation of Nrf2, punicalagin increases the transcription of antioxidant response element (ARE)-dependent genes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate–cysteine ligase (GCL) acs.org. These genes work together to enhance the cellular defense system against oxidative stress acs.org. Studies have shown that this compound can activate the Nrf2 signaling pathway by promoting Nrf2 nuclear translocation and upregulating its downstream antioxidant target genes (HO-1 and NQO1) mdpi.com. This activation contributes to this compound's protective effects against oxidative damage mdpi.com. The Nrf2-related cytoprotective effects of punicalagin have been shown to be mediated via the PI3K/Akt signaling pathway tandfonline.comnih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (ERK, JNK, p38)

The MAPK signaling pathways (ERK, JNK, and p38) are involved in various cellular processes, including inflammation, proliferation, and apoptosis. Preclinical studies have shown that this compound can inhibit the activation of MAPK pathways. In LPS-induced acute lung injury, this compound treatment inhibited the phosphorylation of ERK1/2, JNK, and p38 MAPK nih.gov. This inhibition is thought to contribute to this compound's anti-inflammatory effects nih.govnih.gov. While some studies on osteoclast formation suggested partial suppression of ERK and JNK and partial activation of p38 by this compound, these results were not statistically significant frontiersin.org. However, other findings indicate that this compound can suppress the phosphorylation of p38, c-JNK, and ERK chemfaces.com. The inhibition of MAPK pathways, alongside NF-κB, is considered a mechanism by which this compound achieves anti-osteoclastic and anti-inflammatory effects frontiersin.org.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT3) Pathway Inhibition

The JAK/STAT3 pathway plays a significant role in various biological processes, including inflammation and immune responses. Research indicates that punicalagin can inhibit the JAK/STAT signaling pathway in lung cancer cells nih.govencyclopedia.pub. Punicalagin treatment has been shown to reduce Jak-1 protein expression and affect the STAT-3 protein expression profile, increasing its expression in the cytosolic fraction while inhibiting its expression in the nucleus nih.govencyclopedia.pub. This suggests that punicalagin may inhibit the nuclear translocation of STAT3 nih.govencyclopedia.pub. The activation of the JAK/STAT3 pathway is stimulated by high levels of IL-6, and punicalagin's ability to inhibit the secretion of IL-6 may contribute to its effects on this pathway nih.govpreprints.org.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates lipid and glucose metabolism and inflammation. Some studies suggest that components of pomegranate, including punicalagin, may influence PPARγ activity imrpress.comunisalento.it. Molecular docking studies have indicated that punicalagin has a binding affinity with PPARγ, suggesting it might act as an agonist mdpi.com. While some research points to the activation of PPARγ by other pomegranate constituents like oleanolic acid, ursolic acid, and gallic acid in the context of anti-diabetic effects, the direct activation of PPARγ by this compound itself requires further clarification imrpress.comrroij.comresearchgate.net. However, studies investigating the effects of this compound on adipocyte differentiation have shown that this compound can decrease PPARγ gene expression in differentiated adipocytes in a dose-dependent manner at higher concentrations nih.gov. This indicates a complex interaction with PPARγ depending on the cellular context and concentration.

Data Tables

While the text provides qualitative descriptions of the effects of this compound on various pathways, detailed quantitative data (e.g., specific fold changes in protein phosphorylation or gene expression levels at different concentrations/time points) that could be compiled into interactive data tables are not consistently present across all search results for this compound specifically. The provided search results often refer to figures within the original papers for this data. However, based on the descriptions, a summary of observed effects on pathway components can be presented in a static table format.

| Signaling Pathway | Key Components Modulated by this compound/Punicalagin | Observed Effect (Preclinical) | Relevant Studies |

| NF-κB | TAK1, IκB, p65, IκBα | Inhibition of phosphorylation and activation | nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, S6K, 4EBP1, PTEN | Suppression of activation, inhibition of downstream signaling | acs.orgtandfonline.comnih.gov |

| Nrf2/ARE/HO-1 | Nrf2, HO-1, NQO1, GCL | Activation of nuclear translocation and gene transcription | acs.orgtandfonline.comnih.govmdpi.com |

| MAPK (ERK, JNK, p38) | ERK1/2, JNK, p38 | Inhibition of phosphorylation (observed in various models) | nih.govnih.govchemfaces.comfrontiersin.org |

| JAK/STAT3 | Jak-1, STAT3 | Inhibition of activation, inhibition of nuclear translocation | nih.govencyclopedia.pubnih.govpreprints.org |

| PPARγ | PPARγ | Suggested activation/binding affinity, decreased gene expression in adipocytes | imrpress.comunisalento.itmdpi.comnih.gov |

Detailed Research Findings

Detailed research findings supporting these modulations include observations from Western blotting showing reduced phosphorylation of key proteins in inhibited pathways nih.govnih.govfrontiersin.org. For the Nrf2 pathway, increased nuclear levels of Nrf2 and upregulated expression of HO-1 and NQO1 have been reported tandfonline.comnih.govmdpi.com. Molecular docking studies provide insights into the potential binding interactions of punicalagin with proteins like IκBα and PPARγ frontiersin.orgmdpi.com. Luciferase reporter gene assays have confirmed the inhibitory effects on NF-κB transcriptional activity frontiersin.org. These findings collectively illustrate the multifaceted molecular mechanisms through which this compound exerts its biological activities in preclinical settings.

AMPK/ACC and AMPK/PGC-1α Pathway Modulation

This compound and punicalagin, a related ellagitannin, have been investigated for their effects on the AMPK/ACC and AMPK/PGC-1α pathways. The AMP-activated protein kinase (AMPK) pathway is involved in regulating energy homeostasis, including inhibiting de novo lipogenesis and adipogenesis. researchgate.net Punicalagin has been shown to activate the AMPK/ACC pathway, which may contribute to the regulation of lipid metabolism and the reduction of hepatic fat deposition in obese mice by down-regulating lipid synthesis and up-regulating lipolysis. researchgate.netnih.gov

Furthermore, punicalagin has been found to activate the AMPK/PGC-1α/Nrf2 cascade. nih.govresearchgate.net PGC-1α (Peroxisome proliferator-activated receptor γ coactivator 1α) is a key regulator of mitochondrial biogenesis and energy metabolism. mdpi.comresearchgate.net Activation of AMPK can lead to the phosphorylation and increased transcriptional activity of PGC-1α. mdpi.com Studies have indicated that punicalagin can induce mitochondrial biogenesis and phase II enzymes through the activation of AMPK in neuronal cells, potentially offering protection against conditions like prenatal stress by improving mitochondrial function and antioxidant effects. nih.govresearchgate.net

Wnt/β-Catenin Signaling Pathway Regulation

The Wnt/β-catenin signaling pathway plays a crucial role in various cellular processes, including cell development, proliferation, and survival, and its dysregulation is implicated in many cancers. cellsignal.commdpi.com Research suggests that this compound and other pomegranate polyphenols may influence this pathway. While some studies focus on punicalagin's inhibitory effect on β-catenin expression in cancer cells encyclopedia.pub, this compound has also been mentioned in the context of regulating the Wnt/β-catenin pathway. pjps.pk The canonical Wnt/β-catenin pathway involves the stabilization and nuclear translocation of β-catenin, where it interacts with transcription factors to regulate gene expression. cellsignal.commdpi.com Modulation of this pathway by compounds like this compound could impact cellular fate and proliferation.

Notch/GATA3 and IL-4/STAT6 Signaling Modulation

This compound and punicalagin have been observed to modulate the Notch/GATA3 and IL-4/STAT6 signaling pathways. The Notch pathway is highly conserved and involved in cell differentiation, proliferation, and other processes, including in the respiratory system. nih.gov GATA3 is a transcription factor important for the differentiation of T helper 2 (Th2) cells, and its expression can be upregulated through Notch-mediated pathways. nih.govbiolegend.com The IL-4/STAT6 pathway is also involved in Th2 differentiation and immune responses. nih.govfrontiersin.org

Studies, particularly concerning punicalagin, have indicated that it can inhibit Th2 differentiation and regulate the balance between Th1 and Th2 cells by modulating the IL-4/STAT6 and Jagged1/Notch pathways. nih.gov Specifically, punicalagin treatment has been shown to decrease the expression levels of p-STAT6, Jagged1, and GATA3 proteins in peripheral blood mononuclear cells (PBMCs). nih.gov This suggests a potential role for this compound in influencing immune responses and related conditions through the modulation of these signaling cascades.

In Vitro Cellular and Biochemical Effects

Preclinical investigations have explored the effects of this compound on various cellular processes in vitro.

Anti-proliferative Effects on Various Cancer Cell Lines (e.g., MCF7, MDA-MB-231, Hela, glioblastoma)

This compound and related pomegranate compounds have demonstrated anti-proliferative effects on a range of cancer cell lines. Studies have reported that this compound can exert cytotoxic effects on cells such as Hela (cervical cancer) researchgate.net, and this compound nano-prototypes have shown cytotoxic effects on MCF7 and MDA-MB-231 (breast cancer) cell lines. waocp.org While some research specifically highlights punicalagin's effects on various cancer cell lines including MCF-7, MDA-MB-231, and Hela nih.govmdpi.com, the presence of this compound alongside other polyphenols in extracts also contributes to observed anti-proliferative activities. For instance, pomegranate peel extract containing this compound has shown cytotoxic effects on Hela cells. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest (S phase, G0/G1)

This compound has been shown to induce apoptosis and modulate the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. frontiersin.org Cell cycle arrest can prevent uncontrolled cell proliferation.

This compound has been found to induce apoptotic behavior in Hela cells. researchgate.net Furthermore, studies using this compound nano-prototypes on colorectal cancer cells (HCT 116 and Caco-2) have indicated the induction of cell death with cell cycle arrest in the G1 phase. nih.gov In neuronal cells (SH-SY5Y) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound was observed to alleviate OGD/R-induced cell cycle G0/G1 arrest, suggesting a role in cell cycle regulation under stress conditions. scienceopen.com The induction of apoptosis by related compounds like punicalagin in cancer cells is often accompanied by cell cycle arrest in phases such as G0/G1 or S phase. encyclopedia.pubcore.ac.ukbiomolther.org

Table 1: Summary of this compound/Punicalagin Effects on Cell Cycle Phases

| Compound | Cell Line(s) | Effect on Cell Cycle Phase | Reference |

| This compound | Colorectal cancer (HCT 116, Caco-2) | G1 arrest | nih.gov |

| This compound | SH-SY5Y (neuronal) | Alleviates OGD/R-induced G0/G1 arrest | scienceopen.com |

| Punicalagin | Melanoma (SK MEL 28, B16 F0) | G1 arrest | plos.org |

| Punicalagin | Breast cancer (MCF-7) | G0/G1 arrest | biomolther.org |

| Punicalagin | Lung cancer (A549) | Apoptosis induction (often linked to cell cycle effects) | encyclopedia.pub |

| Pomegranate Juice + Ellagic Acid + Tannins + Punicalagin | Colorectal cancer (HT-29, HCT-116, SW-480, SW-620) | Apoptosis induction (implying cell cycle effects) | nih.gov |

Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., P53, Bax, Bcl2, caspases, cytochrome c)

The induction of apoptosis by this compound and related compounds is often mediated through the modulation of key proteins involved in the apoptotic pathways. These include pro-apoptotic proteins like P53 and Bax, and anti-apoptotic proteins like Bcl-2, as well as caspases and cytochrome c. frontiersin.orgresearchgate.netmdpi.com

This compound nano-prototypes have been shown to up-regulate the expression levels of Bax and Caspase-3, while down-regulating Bcl-2 expression in breast cancer cell lines (MCF7 and MDA-MB-231). waocp.org This shift in the Bax/Bcl-2 ratio favors apoptosis. frontiersin.orgresearchgate.net Similarly, studies on punicalagin have demonstrated the induction of proapoptotic factors such as Bax, caspases (including caspase-3 and caspase-9), and cytochrome c, alongside the inhibition of anti-apoptotic Bcl-2. encyclopedia.pub Punicalagin has also been reported to stimulate the expression of the tumor suppressor protein p53. encyclopedia.pub The release of cytochrome c from mitochondria is a critical step in initiating the caspase cascade, leading to apoptosis. frontiersin.orgmdpi.com

Table 2: Modulation of Apoptotic/Anti-apoptotic Proteins by this compound/Punicalagin

| Compound | Cell Line(s) | Effect on Protein Expression | Reference |

| This compound nano-prototypes | MCF7, MDA-MB-231 | ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 | waocp.org |

| Punicalagin | Lung cancer (A549) | ↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↑ Cytochrome c, ↓ Bcl-2 | encyclopedia.pub |

| Punicalagin | Cervical cancer (HeLa) | ↑ Caspase-3, ↑ Caspase-8, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2, ↑ p53 | encyclopedia.pub |

Inhibition of Cancer Cell Migration and Invasion (e.g., via MMPs, cadherins)